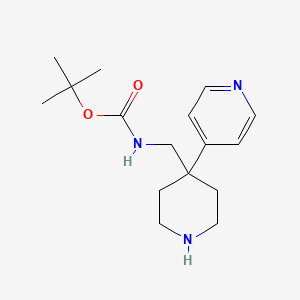
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C16H25N3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 4-(pyridin-4-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced analogs.
Applications De Recherche Scientifique
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of both pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications compared to similar compounds that may only contain one of these rings.
Activité Biologique
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H27N3O2 with a molecular weight of 303.42 g/mol. The compound features a tert-butyl group, a pyridine ring, and a piperidine structure, which are known to influence its pharmacological properties.
Chemical Structure
The structural representation of the compound can be summarized as follows:
Antimicrobial Properties
Recent studies highlight the antimicrobial potential of tert-butyl carbamates, including this specific compound. The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of new compounds with antibacterial properties. Research suggests that carbamate derivatives can exhibit significant activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .
Interaction with Drug Transporters
The compound has been evaluated for its interaction with P-glycoprotein (P-gp), an important drug transporter involved in the efflux of drugs from cells. Compounds that modulate P-gp activity can enhance the bioavailability of co-administered drugs by inhibiting their efflux. In vitro studies indicate that certain analogs of this compound can stimulate ATPase activity in P-gp, suggesting a potential role as a P-gp modulator .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various carbamate derivatives showed that this compound exhibited promising results in inhibiting bacterial growth in culture, particularly against Gram-positive strains such as Staphylococcus aureus and Gram-negative strains including Escherichia coli .
- Animal Models : In vivo experiments demonstrated that the compound could reduce tumor volume in mouse models when administered alongside standard chemotherapy agents. This suggests not only antibacterial properties but also potential anticancer effects, possibly through modulation of drug transport mechanisms .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | P-gp Modulation | Tumor Volume Reduction |
|---|---|---|---|
| This compound | Moderate | Yes | Significant |
| Other Carbamate Derivative A | High | No | Minimal |
| Other Carbamate Derivative B | Low | Yes | None |
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
tert-butyl N-[(4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(6-10-18-11-7-16)13-4-8-17-9-5-13/h4-5,8-9,18H,6-7,10-12H2,1-3H3,(H,19,20) |
Clé InChI |
JNSKQRNGMRTRSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















